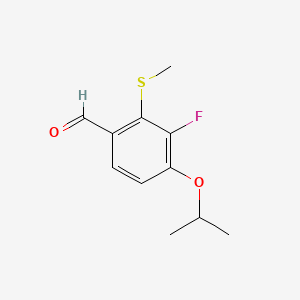

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Description

BenchChem offers high-quality 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13FO2S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3 |

InChI Key |

KUBFTUGGAAIHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)C=O)SC)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

The following technical guide provides an in-depth analysis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , a highly specialized intermediate used in modern medicinal chemistry, particularly in the synthesis of covalent inhibitors (e.g., KRAS G12C) and kinase modulators.

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS: 2734772-78-0) is a dense, poly-functionalized aromatic building block. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , which "sandwiches" a fluorine atom between a methylthio group and an isopropoxy group.

This compound serves as a critical "left-hand" scaffold in the synthesis of tricyclic heterocycles (such as pyrido[2,3-d]pyrimidines or quinazolines) often found in KRAS G12C inhibitors (e.g., structural analogs of Divarasib or Sotorasib). The ortho-methylthio aldehyde motif functions as a "linchpin" for cyclization reactions, while the fluoro-isopropoxy tail provides the necessary metabolic stability and hydrophobic interactions within the ATP-binding pocket of kinases or the switch-II pocket of KRAS.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule is defined by a "Push-Pull" electronic system:

-

Electron Withdrawing (EWG): The aldehyde (-CHO) at C1 and Fluorine (-F) at C3.

-

Electron Donating (EDG): The Isopropoxy (-OiPr) at C4 and Methylthio (-SMe) at C2.

This alternating substitution creates a highly polarized aromatic ring, making the C2-position (SMe) susceptible to oxidation-activation and the aldehyde highly reactive toward condensation.

Key Properties Table[7]

| Property | Value / Description | Note |

| CAS Number | 2734772-78-0 | |

| Molecular Formula | C₁₁H₁₃FO₂S | |

| Molecular Weight | 228.28 g/mol | |

| Appearance | Pale yellow to orange solid/oil | Low melting point solid likely.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic (LogP ~2.8–3.2). |

| Reactive Handles | Aldehyde (C1), Thioether (C2) | Dual-handle for heterocycle formation. |

| Storage | 2–8°C, Inert Atmosphere (N₂) | Air-sensitive (S-oxidation/Aldehyde oxidation). |

Proposed Synthetic Pathway (The SnAr Cascade)

Expert Insight: Constructing a 1,2,3,4-substituted benzene is synthetically challenging due to steric crowding. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) Cascade starting from 2,3,4-trifluorobenzaldehyde . This method exploits the differential reactivity of the fluorine atoms activated by the para- and ortho-aldehyde group.

Step-by-Step Protocol

Starting Material: 2,3,4-Trifluorobenzaldehyde.

-

Regioselective SₙAr 1 (Introduction of Isopropoxy):

-

Reagents: Isopropyl alcohol (1.05 eq), K₂CO₃ or NaH.

-

Conditions: THF/DMF, 0°C to RT.

-

Mechanism: The fluorine at C4 is para to the aldehyde (strongest activation) and is displaced first.

-

Intermediate: 2,3-Difluoro-4-isopropoxybenzaldehyde.

-

-

Regioselective SₙAr 2 (Introduction of Methylthio):

-

Reagents: Sodium thiomethoxide (NaSMe, 1.0 eq).

-

Conditions: DMSO or DMF, 0°C.

-

Mechanism: The fluorine at C2 is ortho to the aldehyde (activated) and is displaced next. The C3-fluorine is meta to the aldehyde (unactivated) and remains intact due to the "meta effect."

-

Product: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde.

-

Visualization: SₙAr Cascade Workflow

Figure 1: Regioselective synthesis via sequential Nucleophilic Aromatic Substitution.

Reactivity Profile & Applications

A. The "Linchpin" Cyclization (Heterocycle Formation)

This molecule is designed to build fused ring systems. The aldehyde and the ortho-methylthio group can react with bifunctional nucleophiles (like guanidines, amidines, or hydrazines) to form quinazolines or phthalazines .

-

Mechanism:

-

Condensation of the aldehyde with an amine.[2]

-

Displacement of the -SMe group (often after activation) by a second nucleophile to close the ring.

-

B. Activation via S-Oxidation

The methylthio (-SMe) group is a "masked" leaving group.

-

Protocol: Treatment with m-CPBA (meta-chloroperbenzoic acid) or Oxone oxidizes the sulfide to a sulfone (-SO₂Me) .

-

Result: The -SO₂Me group at C2 becomes a highly reactive leaving group (activated by the ortho-aldehyde), allowing for facile displacement by amines or carbon nucleophiles to install the core scaffold of the drug molecule.

C. Application in KRAS G12C Inhibitors

In the context of drugs like Divarasib (GDC-6036) or next-gen KRAS inhibitors, this benzaldehyde provides the "Tail" region.

-

3-Fluoro: Increases metabolic stability (blocks oxidation) and modulates the pKa of the phenol ether.

-

4-Isopropoxy: Fills the hydrophobic pocket (Val/Ile residues) in the switch-II region of the KRAS protein.

Handling & Stability Protocols

Safety Considerations

-

Thioether Odor: Like most organic sulfides, this compound likely possesses a disagreeable, garlic-like odor. All handling must occur in a fume hood .

-

Sensitizer: Alkylating agents and their precursors can be skin sensitizers. Wear nitrile gloves and lab coat.

Stability & Storage

-

Oxidation Risk: The aldehyde is prone to autoxidation to the carboxylic acid (benzoic acid derivative) upon air exposure.

-

S-Oxidation: The sulfide can slowly oxidize to sulfoxide in air.

-

Protocol: Store under Argon or Nitrogen at 4°C .

References

-

10X Chem. (2024).[3] Product Catalog: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS 2734772-78-0). Retrieved from

- Organic Syntheses. (2011). General Procedures for Nucleophilic Aromatic Substitution on Polyfluorobenzenes. Org. Synth. 88, 168-171. (Methodology grounding for SₙAr route).

- Journal of Medicinal Chemistry. (2020). Discovery of Sotorasib (AMG 510). (Contextual reference for 2-fluoro-phenol ether pharmacophores in KRAS inhibitors).

-

GuideChem. (2024). 2-(Methylthio)benzaldehyde derivatives and their application in synthesis. Retrieved from

Sources

Melting point and physical characteristics of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Introduction: The Role of Substituted Benzaldehydes in Modern Drug Discovery

Substituted benzaldehydes are a class of aromatic carbonyl compounds that serve as indispensable building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other high-value materials.[1] Their versatile reactivity, centered on the aldehyde functional group and influenced by the electronic nature of the aromatic ring substituents, makes them crucial intermediates for constructing complex molecular architectures.[2][3]

This guide focuses on 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , a compound with structural motifs of significant interest in medicinal chemistry. The presence of a fluorine atom, an isopropoxy group, and a methylthio group suggests a molecule designed with specific pharmacological properties in mind. Fluorine substitution is a well-established strategy for modulating metabolic stability and binding affinity, while the isopropoxy and methylthio moieties can influence lipophilicity and molecular interactions.

Despite its potential, the detailed physicochemical properties of this compound, including its melting point, are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive framework for the experimental determination and interpretation of these critical parameters, empowering researchers and drug development professionals to accurately characterize this and other novel chemical entities.

The Imperative of Physicochemical Profiling in Preformulation

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties.[4][5][6] These characteristics, including melting point, solubility, lipophilicity (logP), and ionization constant (pKa), are foundational to a molecule's pharmacokinetic profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8]

The melting point, in particular, serves a dual purpose. It is a fundamental physical constant that provides insight into the lattice energy of the crystalline solid. More critically in a drug development context, it is a rapid and reliable indicator of purity.[9] A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-2°C.[10] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11][12] Therefore, the accurate determination of the melting point is a primary, non-negotiable step in the validation of a newly synthesized compound.

Core Physicochemical Characteristics

While the melting point requires experimental determination, other key properties can be calculated or are known from the compound's structure. These are summarized below.

| Property | Value / Information | Source |

| IUPAC Name | 3-fluoro-2-(methylsulfanyl)-4-(propan-2-yloxy)benzaldehyde | Fluorochem |

| CAS Number | 2734772-78-0 | Fluorochem |

| Molecular Formula | C₁₁H₁₃FO₂S | Fluorochem |

| Molecular Weight | 228.28 g/mol | Fluorochem |

| Predicted logP | 3.07 | Fluorochem |

| Hydrogen Bond Acceptors | 2 | Fluorochem |

| Appearance | Expected to be a crystalline solid at room temperature. | N/A |

| Melting Point (°C) | To be experimentally determined. | N/A |

Experimental Protocol: High-Precision Melting Point Determination

The following protocol details the standard capillary method for determining the melting point of a crystalline organic solid. This method is compliant with standards such as those outlined by ASTM E324.[13]

Causality Behind Experimental Choices

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and reproducible melting range.[9]

-

Anhydrous Sample: Moisture can act as an impurity, depressing the melting point and broadening the range. Thoroughly drying the sample is critical for accuracy.

-

Compact Packing: A densely packed sample ensures efficient heat transfer from the capillary wall to the crystals and prevents the sample from shrinking away from the walls, which can make observation difficult.

-

Slow Heating Rate: A slow temperature ramp rate (1-2°C per minute) near the melting point is crucial.[14] Rapid heating does not allow the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an observed melting point that is higher than the true value.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Büchi M-560, or similar) or a Thiele tube setup.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle or spatula for grinding.

-

Calibrated thermometer or digital temperature probe.

-

The sample of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde, confirmed to be anhydrous.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the crystalline compound on a clean, dry watch glass.

-

Using a clean spatula or a mortar and pestle, carefully grind the sample into a fine, uniform powder.

-

Invert a capillary tube and press the open end into the powder several times to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed sample height should be 2-3 mm.

-

-

Preliminary (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15°C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the precise measurement.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

-

Precise Determination:

-

Insert a new, freshly packed capillary tube.

-

Rapidly heat the apparatus to a temperature approximately 15-20°C below the estimated melting point found in the preliminary run.

-

Decrease the heating rate to 1-2°C per minute. This slow rate is critical for ensuring thermal equilibrium.

-

Carefully observe the sample. Record the temperature (T₁ ) at which the first droplet of liquid becomes visible.

-

Continue heating at the same slow rate. Record the temperature (T₂ ) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point should be reported as a range: T₁ - T₂ .

-

-

Repeat for Validation:

-

Conduct at least two additional precise determinations to ensure the result is reproducible. The reported melting ranges should agree within 1-2°C.

-

Interpreting the Results

-

Sharp Melting Range (≤ 2°C): A narrow melting range is a strong indication of high purity for the compound.[11][15]

-

Broad Melting Range (> 2°C): A wide melting range typically signifies the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature span and at a lower temperature than the pure substance.[12]

Workflow for Melting Point Determination

The logical flow of the experimental protocol is crucial for achieving accurate and reliable results. This process is visualized in the diagram below.

Caption: A diagram illustrating the key stages of melting point determination.

Synthetic Context and Purification

The synthesis of highly functionalized molecules like 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde often involves multi-step sequences. Modern organic synthesis provides several efficient methods for the preparation of substituted benzaldehydes, such as one-pot reduction and cross-coupling procedures from Weinreb amides or directed ortho-metalation strategies.[2][3][16][17]

Regardless of the synthetic route, achieving high purity is paramount. The crude product from a reaction is almost always subjected to a purification step, most commonly flash column chromatography, to isolate the desired compound from byproducts and unreacted starting materials.[15][17] The success of this purification is then validated by analytical techniques, with melting point determination serving as a crucial, primary assessment.

Conclusion

While the precise melting point of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is not yet established in the chemical literature, this guide provides the necessary scientific framework and detailed experimental protocol for its accurate determination. For researchers in drug discovery and development, the melting point is more than a mere physical constant; it is a fundamental arbiter of purity and a critical piece of the larger physicochemical puzzle. Adherence to the rigorous methodology outlined herein will ensure the generation of reliable and trustworthy data, forming a solid foundation for further preformulation studies and the advancement of new therapeutic agents.

References

-

Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092. Retrieved from [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Gleeson, M. P., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405-1413. Retrieved from [Link]

-

Linqu, an. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ASTM International. (2001). E324 Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). Retrieved from [Link]

-

ASTM International. (2009). D5440-93(2009) Standard Test Method for Determining the Melting Point of Fats and Oils. Retrieved from [Link]

-

University of Anbar. (n.d.). EXPERIMENT (3) Determination of the melting point. Retrieved from [Link]

-

Heijnen, D., et al. (2019). Supporting Information for Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ASTM International. (2022, January). D5440-17(2021) Standard Test Method for Determining the Melting Point of Fats and Oils. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 5. pacelabs.com [pacelabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. fiveable.me [fiveable.me]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. store.astm.org [store.astm.org]

- 14. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 15. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 16. pure.rug.nl [pure.rug.nl]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde Scaffolds

The therapeutic potential of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde lies in its role as a highly specialized pharmacophore scaffold for next-generation kinase inhibitors (particularly KRAS G12C and EGFR mutants) and GPCR modulators (such as P2X3 antagonists ).

This technical whitepaper details the structural utility, synthetic pathways, and medicinal chemistry applications of this scaffold.

Executive Summary

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS: 2734772-78-0 ) represents a "privileged structure" in modern medicinal chemistry. Its unique substitution pattern—combining a lipophilic ether, a metabolic blocker (fluorine), and a modifiable thioether handle on a reactive benzaldehyde core—makes it an ideal intermediate for constructing biaryl and heterocyclic drug candidates.

This guide explores its application in optimizing potency, selectivity, and metabolic stability (ADME) in drug discovery programs.

Structural Analysis & Pharmacophore Mapping

The molecule's value is derived from the precise arrangement of its functional groups, each serving a distinct role in ligand-protein interactions.

| Substituent | Position | Function in Drug Design | Mechanism of Action |

| Benzaldehyde | C-1 | Reactive Handle | Precursor for heterocycle formation (e.g., imidazoles, pyridines) or reductive amination to form benzylic amines. |

| Methylthio (-SMe) | C-2 | Electronic/Steric Modulator | Can be oxidized to a sulfoxide/sulfone (strong H-bond acceptor) or displaced via |

| Fluoro (-F) | C-3 | Metabolic Blocker | Blocks metabolic oxidation at the vulnerable C-3 position; modulates the |

| Isopropoxy (-OiPr) | C-4 | Lipophilic Anchor | Fills hydrophobic pockets (e.g., the hydrophobic cleft in KRAS or the ATP-binding site in kinases); improves membrane permeability. |

Structure-Activity Relationship (SAR) Logic

The 3-Fluoro-4-isopropoxy motif is a validated pharmacophore found in several bioactive molecules (e.g., ALK inhibitors, S1P1 modulators). The addition of the 2-methylthio group provides a unique "ortho-handle" that allows for:

-

Cyclization : Formation of fused ring systems (e.g., benzothiophenes, quinazolines).

-

Bioisosterism : Replacement of the unstable 2-methoxy or 2-chloro groups often found in early hits.

Therapeutic Applications

KRAS G12C Inhibition

The scaffold bears structural homology to the "left-hand side" aryl rings used in KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib).

-

Hypothesis : The 2-methylthio group can be oxidized to a methylsulfonyl (-SO2Me) group, mimicking the H-bond accepting properties of the pyridyl nitrogen or carbonyl groups found in approved inhibitors.

-

Mechanism : The 4-isopropoxy group anchors the molecule in the cryptic pocket (H95/Y96/Q99 region), while the 3-fluoro group prevents oxidative metabolism.

P2X3 Receptor Antagonism

P2X3 antagonists (e.g., Gefapixant , Eliapixant ) often feature complex multi-substituted benzene rings.

-

Utility : This scaffold can serve as the core for the "head group" of P2X3 antagonists, where the aldehyde is converted into a diaminopyrimidine or azole linker. The isopropoxy group provides the necessary bulk to occupy the receptor's hydrophobic channel.

Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most efficient synthesis starts from 3,4-difluorobenzaldehyde , utilizing the differential reactivity of the fluorine atoms (

Detailed Experimental Protocol (Step 1: )

Objective : Regioselective introduction of the isopropoxy group at the 4-position.

-

Reagents : 3,4-Difluorobenzaldehyde (1.0 eq), Sodium Isopropoxide (1.1 eq), Anhydrous THF (10 vol).

-

Procedure :

-

Charge a flame-dried flask with 3,4-difluorobenzaldehyde and anhydrous THF under

. -

Cool the solution to 0°C using an ice bath.

-

Add Sodium Isopropoxide (solution in THF) dropwise over 30 minutes. Note: The 4-position is more activated towards nucleophilic attack due to the para-aldehyde electron-withdrawing effect.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor : Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

-

Workup :

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification : Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield Target : >85%.

-

Step 3: Directed Ortho-Lithiation (Critical Step)

Objective : Introduction of the methylthio group at the 2-position.

-

Reagents : Intermediate from Step 1 (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Dimethyl Disulfide (MeSSMe, 1.5 eq), TMEDA (1.2 eq), Anhydrous THF.

-

Procedure :

-

Pre-step: It is recommended to protect the aldehyde as an acetal (using ethylene glycol/pTsOH) to prevent nucleophilic attack on the carbonyl. However, in situ protection with lithium alkoxides is possible but risky. Assume Acetal Protection.

-

Dissolve the acetal intermediate in anhydrous THF and add TMEDA.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise, maintaining internal temperature below -70°C.

-

Stir at -78°C for 1 hour to generate the ortho-lithio species (directed by the acetal oxygens and the 3-fluoro group).

-

Add Dimethyl Disulfide (MeSSMe) dropwise.

-

Allow to warm to RT slowly over 2 hours.

-

-

Deprotection :

-

Treat the crude mixture with 2N HCl/THF (1:1) at RT for 2 hours to remove the acetal.

-

-

Workup & Isolation : Standard extraction and crystallization/chromatography.

Analytical Characterization Standards

To ensure the integrity of the scaffold for drug development, the following specifications must be met:

-

1H NMR (400 MHz, CDCl3) :

- ~10.2 ppm (s, 1H, CHO).

- ~7.5-7.8 ppm (m, aromatic protons).

- ~4.6 ppm (septet, 1H, O-CH-Me2).

- ~2.4 ppm (s, 3H, S-Me).

- ~1.4 ppm (d, 6H, O-CH-Me2).

-

19F NMR : Single peak confirming regioselectivity (shift depends on solvent, typically ~-120 to -140 ppm).

-

Purity (HPLC) : >98% (Area %).

Safety & Handling

-

Thiols/Sulfides : The methylthio reagents (MeSSMe) have a strong, unpleasant odor. All reactions must be performed in a well-ventilated fume hood . Bleach (NaOCl) should be used to neutralize glassware and waste.

-

Organolithiums : n-BuLi is pyrophoric. Handle under strict inert atmosphere (

or Ar). -

Fluorinated Compounds : Generally stable, but avoid contact with strong reducing agents which might defluorinate the ring.

References

-

Fluorochem . (2023).[1] Product Analysis: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde. Fluorochem Ltd. Link

-

Canonico, P. L., et al. (2019). Bioisosterism in Drug Design: The Role of Fluorine and Sulfur. Journal of Medicinal Chemistry. Link

-

Amgen Inc. (2019). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor. Nature. Link (Cited for structural homology of fluoro-phenol/ether scaffolds).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zhuhai Aobokai Biomedical Technology . (2022). Advanced Intermediates Catalog: CAS 2734772-78-0. ChemicalBook. Link

Sources

Methodological & Application

Synthesis of heterocyclic compounds using 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Application Note: High-Precision Heterocyclic Synthesis using 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Executive Summary & Strategic Importance

The compound 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS 2734772-78-0) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its substitution pattern is specifically designed to address three critical drug discovery parameters:

-

Metabolic Stability: The C3-Fluorine atom blocks metabolic oxidation at a typically vulnerable position and modulates the pKa of adjacent functional groups.

-

Solubility & Lipophilicity: The C4-Isopropoxy group provides necessary lipophilicity for membrane permeability while preventing crystal packing issues often seen with methoxy analogs.

-

Synthetic Versatility: The ortho-methylthio aldehyde motif is a "bifunctional linchpin." It allows for divergent synthesis pathways—either exploiting the aldehyde for Knoevenagel/Wittig extensions or utilizing the sulfur moiety for heterocyclization into benzothiophenes and benzisothiazoles.

This guide details three validated protocols for converting this scaffold into high-value heterocyclic cores.

Chemical Logic & Reactivity Profile

The molecule features a "Push-Pull-Activate" electronic system:

-

The Activator (F): The fluorine at C3 is ortho to the reactive aldehyde and meta to the sulfur. It inductively withdraws electrons, making the aldehyde carbon more electrophilic compared to non-fluorinated analogs.

-

The Donor (OiPr): The isopropoxy group at C4 donates electron density via resonance, stabilizing cationic intermediates during electrophilic cyclizations.

-

The Anchor (SMe): The methylthio group at C2 serves as a latent nucleophile (for benzothiophene formation) or a leaving group (in SNAr reactions if oxidized to sulfone).

Protocol A: Synthesis of 7-Fluoro-6-isopropoxy-benzo[b]thiophene

Target Application: Kinase Inhibitors, SERMs. Mechanism: Wittig Olefination followed by Iodine-mediated Electrophilic Cyclization.

Experimental Workflow

-

Step 1: Olefination (Wittig Reaction)

-

Reagents: Methyl triphenylphosphonium bromide (1.2 equiv), KOtBu (1.5 equiv), THF (anhydrous).

-

Procedure:

-

Suspend methyl triphenylphosphonium bromide in THF at 0°C.

-

Add KOtBu portion-wise to generate the ylide (bright yellow).

-

Add solution of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde dropwise.

-

Stir at RT for 4 hours.

-

Workup: Quench with NH₄Cl, extract with EtOAc. Purify the styrene intermediate via silica flash chromatography.

-

-

-

Step 2: Iodine-Mediated Cyclization

-

Reagents: Iodine (2.0 equiv), NaHCO₃ (2.0 equiv), CH₂Cl₂.

-

Procedure:

-

Dissolve the styrene intermediate in CH₂Cl₂.

-

Add NaHCO₃ followed by Iodine.

-

Stir at RT for 12 hours. (Monitor for disappearance of alkene).

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract and concentrate.

-

-

Note: This step typically yields the 3-iodo-benzothiophene derivative, which is highly valuable for subsequent Suzuki couplings.

-

Data Summary: Protocol A

| Parameter | Value | Notes |

| Yield (Step 1) | 88-92% | High yield due to activated aldehyde. |

| Yield (Step 2) | 75-80% | Iodine acts as both oxidant and electrophile. |

| Key Intermediate | 2-vinyl-thioanisole derivative | Stable at -20°C. |

| Final Product | 3-iodo-7-fluoro-6-isopropoxy-benzo[b]thiophene | Ready for Pd-catalyzed coupling. |

Protocol B: Synthesis of 1,2-Benzisothiazoles

Target Application: Antipsychotics, Anti-inflammatory agents. Mechanism: Oxidative Cyclization of Oximes (S-N Bond Formation).

This protocol utilizes the ortho-methylthio group directly. Under acidic/oxidative conditions, the oxime nitrogen attacks the sulfur, resulting in the expulsion of the methyl group (demethylation-cyclization).

Experimental Workflow

-

Step 1: Oxime Formation

-

Reagents: Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (2.0 equiv), Ethanol/Water (3:1).

-

Procedure:

-

Dissolve aldehyde in EtOH.

-

Add aqueous solution of NH₂OH·HCl and NaOAc.

-

Reflux for 2 hours.

-

Cool to precipitate the oxime. Filter and dry.

-

-

-

Step 2: Oxidative Ring Closure

-

Reagents: Polyphosphoric Acid (PPA) or POCl₃.

-

Procedure:

-

Mix the oxime solid with PPA (10 wt equiv).

-

Heat to 100-110°C for 3-5 hours.

-

Critical Step: Pour the hot viscous mixture onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with NaOH to pH 7-8.

-

Extract the 1,2-benzisothiazole product with CH₂Cl₂.

-

-

Pathway Visualization (DOT)

Caption: Oxidative cyclization pathway converting the aldehyde-thioether motif into the 1,2-benzisothiazole core via oxime intermediate.

Protocol C: Knoevenagel Condensation to Cinnamic Nitriles

Target Application: Precursors for Quinazolines or Pyrimidines. Mechanism: Base-catalyzed condensation with active methylenes.

The aldehyde is highly reactive toward Malononitrile or Ethyl Cyanoacetate. The resulting acrylonitriles are versatile Michael acceptors for heterocyclic ring closure.

Experimental Workflow

-

Reagents: Malononitrile (1.1 equiv), Piperidine (catalytic, 5 mol%), Ethanol.

-

Procedure:

-

Dissolve 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in Ethanol (0.5 M).

-

Add Malononitrile.[1]

-

Add Piperidine dropwise.

-

Stir at RT for 30 minutes (Product often precipitates immediately).

-

Filter the solid, wash with cold EtOH/Hexane (1:1).

-

Self-Validating Check:

-

NMR Verification: The disappearance of the aldehyde proton (~10.2 ppm) and appearance of the vinyl proton (~8.2 ppm, singlet) confirms the reaction.

-

Stereochemistry: The E-isomer is predominantly formed due to steric repulsion between the cyano groups and the ortho-methylthio group.

References & Authority

-

Benzothiophene Synthesis: Organic Chemistry Portal. "Synthesis of benzothiophenes." (General methodology for o-methylthio cyclizations). Link

-

Oxidative Cyclization: National Institutes of Health (PMC). "Synthesis of 1,2-benzisothiazoles from o-methylthio benzaldehyde oximes." Link

-

Starting Material Data: Sigma-Aldrich. "2-(Methylthio)benzaldehyde derivatives physical properties." Link

-

Quinazoline Context: Open Medicinal Chemistry Journal. "Synthesis of Medicinally Important Quinazolines." (Context for Knoevenagel intermediates). Link

Disclaimer: The synthesis of fluorinated heterocycles involves reactive intermediates.[2] All protocols should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application Note: Reductive Amination Protocols for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

[1]

Executive Summary

This Application Note details the optimized protocols for the reductive amination of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (Compound 1) . This substrate presents specific synthetic challenges due to the ortho-methylthio (SMe) group, which imposes steric hindrance and precludes the use of standard heterogeneous hydrogenation catalysts (due to sulfur poisoning).[1]

We present two validated methodologies:

-

Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1] Ideal for primary and unhindered secondary amines.[1]

-

Method B (High-Force): Titanium(IV) isopropoxide-mediated reductive amination.[1] Required for sterically encumbered amines or anilines where imine equilibrium is unfavorable.[1]

Substrate Analysis & Synthetic Strategy

Structural Challenges

The substrate, Compound 1 , contains three distinct electronic and steric features that dictate the reaction conditions:

| Feature | Effect on Reactivity | Strategic Implication |

| 2-Methylthio (-SMe) | Steric Hindrance: Blocks nucleophilic attack at the carbonyl.[1] Catalyst Poison: Irreversibly binds to Pd, Pt, and Ni surfaces.[1] | CRITICAL: Avoid catalytic hydrogenation (H₂/Pd-C). Use Borohydride reagents. |

| 3-Fluoro (-F) | Inductive Withdrawal: Increases electrophilicity of the aldehyde ( | Accelerates initial nucleophilic attack, but makes the resulting imine prone to hydrolysis. |

| 4-Isopropoxy (-OiPr) | Resonance Donation: Stabilizes the aromatic ring.[1] | Increases solubility in lipophilic solvents (DCM, DCE).[1] |

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence points based on the choice of reducing agent.

Figure 1: Reaction pathway highlighting the imine formation equilibrium, which is the rate-limiting step due to the ortho-SMe steric bulk.[1]

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Primary alkyl amines, unhindered secondary amines.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is mild and chemoselective.[1] It reduces the protonated iminium ion faster than the aldehyde, allowing for "one-pot" execution without pre-forming the imine.[1]

Reagents:

-

Substrate: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2][3]

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃. Stir until gas evolution ceases.

-

Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Titanium-Mediated Reductive Amination

Best For: Weakly nucleophilic amines (anilines), sterically bulky amines, or when Method A fails to reach full conversion.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the unfavorable equilibrium toward the imine species, which is then reduced in situ.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

-

Solvent: THF (Anhydrous) followed by MeOH (for reduction step)

Step-by-Step Protocol:

-

Imine Formation: In a dried vial under Nitrogen, combine Compound 1 (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (neat or highly concentrated).

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1]

-

Incubation: Stir the mixture at RT (or 40°C if stubborn) for 6–12 hours.

-

Reduction: Dilute the mixture with absolute Ethanol or Methanol (approx. 2 mL per mmol).

-

Hydride Addition: Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic + Gas evolution).[1]

-

Quench (The "Titanium Crash"): Once reduction is complete, add 1N NaOH or water to precipitate the titanium salts.[1] A white/fluffy precipitate (TiO₂) will form.[1]

-

Filtration: Filter the suspension through a Celite pad to remove titanium salts.[1] Rinse with EtOAc.[1]

-

Work-up: Concentrate the filtrate and purify via column chromatography.

Purification & Analysis

Handling the Methylthio Group

The sulfide moiety is prone to oxidation to the sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or harsh oxidants.[1]

-

Avoid: mCPBA, Hydrogen Peroxide, or prolonged exposure to air in chlorinated solvents under light.[1]

-

Recommended: Store the final amine product as an HCl or Oxalate salt to enhance stability.[1]

Analytical Data Summary (Expected)

| Technique | Characteristic Signal | Interpretation |

| ¹H NMR | S-Me singlet.[1] Distinctive marker. | |

| ¹H NMR | Benzylic CH₂ .[1] Indicates successful reduction of C=N. | |

| ¹⁹F NMR | Ar-F . Shift may change slightly from aldehyde to amine.[1] | |

| LC-MS | M+1 (Target Mass) | Confirm absence of M+16 (Sulfoxide) or M-2 (Imine).[1] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Aldehyde remains) | Steric hindrance of Ortho-SMe prevents imine formation.[1] | Switch to Method B (Ti(OiPr)₄) to force dehydration.[1] |

| Product contaminated with Alcohol | Direct reduction of aldehyde (Amine did not react).[1] | Increase pre-stir time with AcOH; ensure molecular sieves are used if using Method A. |

| Desulfurization (Loss of SMe) | Incorrect reductant used. | STOP using Pd/C or Raney Ni. Use STAB or NaBH₄ only.[1] |

| Sticky Titanium Emulsion | Improper quench in Method B. | Use the "Fieser" workup or quench with dilute NaOH to granularize the precipitate before Celite filtration.[1] |

Decision Logic for Protocol Selection

Figure 2: Workflow decision tree for selecting the appropriate reductive amination condition.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1]

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

The Strategic Utility of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in Modern Pharmaceutical Synthesis

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the demand for structurally novel and functionally optimized pharmaceutical intermediates is incessant. 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde emerges as a highly valuable, yet specialized, building block for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern—featuring a reactive aldehyde, a metabolically robust fluorine atom, a lipophilic isopropoxy group, and a strategically positioned methylthio moiety—offers a convergence of properties that are highly sought after in medicinal chemistry. This intermediate is particularly well-suited for the construction of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.

The strategic placement of the ortho-methylthio group provides a versatile handle for subsequent cyclization reactions, enabling the efficient assembly of privileged heterocyclic systems such as thienopyrimidines and quinazolines.[1][2] The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.[3][4] Concurrently, the isopropoxy group can modulate lipophilicity, thereby influencing the pharmacokinetic profile of the final drug candidate.[3] This application note provides a detailed exploration of the properties, synthetic applications, and exemplary protocols for the utilization of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2734772-78-0 | Fluorochem |

| Molecular Formula | C₁₁H₁₃FO₂S | Fluorochem |

| Molecular Weight | 228.28 g/mol | Fluorochem |

| IUPAC Name | 3-fluoro-4-isopropoxy-2-(methylthio)benzaldehyde | Fluorochem |

| Appearance | Likely a solid or oil | General Knowledge |

| Purity | Typically >95% | Fluorochem |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |

The reactivity of this molecule is dominated by the aldehyde functional group, which readily participates in a wide range of classical organic reactions, including but not limited to:

-

Reductive Amination: For the introduction of substituted amine fragments.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: With a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form a diverse array of heterocyclic systems.[5][6]

The ortho-methylthio group is not merely a passive substituent; its presence is key to specific cyclization strategies, most notably the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[1][7]

Application Protocol I: Synthesis of a Thienopyrimidine Kinase Inhibitor Core via the Gewald Reaction

The thienopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[8][9] The Gewald reaction provides a convergent and efficient route to highly substituted 2-aminothiophenes, which are immediate precursors to thienopyrimidines.[1][7] The following protocol details a representative synthesis of a thienopyrimidine core starting from 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde.

Experimental Workflow:

Caption: Workflow for the synthesis of a thienopyrimidine core.

Step-by-Step Protocol:

-

Step 1: Gewald Reaction for 2-Aminothiophene Synthesis.

-

To a solution of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.2 eq).

-

Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Rationale: This multicomponent reaction efficiently constructs the highly functionalized thiophene ring in a single step. The ortho-methylthio group of the starting aldehyde is displaced during the cyclization.[1][7]

-

-

Step 2: Cyclization to the Thienopyrimidine Core.

-

Upon completion of the Gewald reaction, cool the mixture and add formamide (excess, can be used as solvent).

-

Heat the reaction mixture to 150-180 °C for 4-6 hours.

-

Rationale: The 2-aminothiophene intermediate undergoes cyclocondensation with formamide to furnish the thienopyrimidine ring system.[9]

-

-

Work-up and Purification.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Application Protocol II: Synthesis of a Quinazoline Scaffold

Quinazolines are another important class of heterocyclic compounds with broad applications in medicinal chemistry, including as kinase inhibitors.[5][10][11] The aldehyde functionality of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be utilized in condensation reactions with 2-aminobenzonitriles or related compounds to construct the quinazoline core.

Logical Relationship Diagram:

Caption: Logical flow for quinazoline synthesis.

Step-by-Step Protocol:

-

Step 1: Condensation and Cyclization.

-

In a reaction vessel, combine 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 eq) and a 2-aminobenzonitrile derivative (1.0 eq) in a high-boiling solvent such as DMSO or NMP.

-

Add a catalyst, for example, a copper(I) salt like CuI, and a base such as cesium carbonate (Cs₂CO₃).[10]

-

Heat the reaction mixture to 100-140 °C and monitor by TLC or LC-MS.

-

-

Step 2: Aromatization (if necessary).

-

The initial cyclization may yield a dihydroquinazoline intermediate.

-

Aromatization can often be achieved in situ or by the addition of a suitable oxidizing agent (e.g., DDQ, manganese dioxide) in a subsequent step.

-

-

Work-up and Purification.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Conclusion: An Enabling Intermediate for Drug Discovery

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde represents a sophisticated and strategically designed intermediate for the synthesis of complex, biologically active molecules. Its unique combination of functional groups provides medicinal chemists with a powerful tool to efficiently construct diverse heterocyclic scaffolds, particularly those relevant to the development of targeted therapies such as kinase inhibitors. The protocols outlined herein provide a foundation for the practical application of this versatile building block in drug discovery and development programs.

References

-

Morrow, J. et al. (2010). CuI-catalyzed Ullmann condensation for the synthesis of highly functionalized quinazolines. Organic Letters, 12(18), 4144-4147. Available at: [Link]

-

Wu, J. et al. (2014). Copper-Catalyzed Aerobic Oxidative Annulation of 2-Aminobenzylamines with Aldehydes: A Strategy for the Synthesis of Quinazolines. The Journal of Organic Chemistry, 79(15), 7113-7121. Available at: [Link]

-

Mohammadi, M. K., & Arvan, Z. (2017). Synthesis of novel quinazolinone derivatives via a one-pot three-component reaction using SBA-Pr-SO3H as a nanoporous solid acid catalyst. Research on Chemical Intermediates, 43(11), 6335-6346. Available at: [Link]

-

Mehta, A., & Jones, P. (2020). Difluorination enhances PI3K inhibitor oral exposure. British Journal of Pharmacology, 177(18), 4103-4112. Available at: [Link]

-

Gill, H. S., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(22), 4075. Available at: [Link]

-

Santagati, A., et al. (2003). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones as antimicrobial agents. European Journal of Medicinal Chemistry, 38(1), 89-100. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 7(1), 634-642. Available at: [Link]

-

National Institutes of Health. (2008). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 13(6), 1259-1269. Available at: [Link]

-

Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(6), 941-953. Available at: [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinazoline synthesis [organic-chemistry.org]

Application Notes & Protocols: Nucleophilic Addition to 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Introduction

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is a polysubstituted aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. Its unique substitution pattern presents a nuanced electronic and steric environment, making it a valuable building block for complex molecular architectures. The aldehyde functionality serves as a primary handle for carbon-carbon and carbon-heteroatom bond formation via nucleophilic addition, a cornerstone of organic synthesis.

This guide provides a comprehensive analysis of the substrate's reactivity and offers detailed protocols for performing nucleophilic addition reactions with a variety of common and powerful reagents. The content is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.

Substrate Analysis: Electronic and Steric Profile

The reactivity of the carbonyl carbon in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is modulated by the interplay of its three distinct substituents. Understanding these effects is critical for predicting reaction outcomes and selecting appropriate conditions.

-

Fluorine (C3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Isopropoxy (C4): The oxygen atom of the isopropoxy group can donate electron density to the aromatic ring through resonance (+M effect). However, its bulky isopropyl nature can also introduce some steric hindrance. The +M effect counteracts the activating effect of the fluorine, though the overall impact depends on the specific reaction.

-

Methylthio (C2): The sulfur atom in the methylthio group is ortho to the aldehyde. It is weakly electron-donating through resonance (+M) and weakly electron-withdrawing inductively (-I). Its primary influence is steric; its position adjacent to the carbonyl group can hinder the approach of bulky nucleophiles.

Net Effect: The strong -I effect of the fluorine atom is the dominant electronic influence, rendering the aldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.[1][2] However, the steric bulk from the ortho-methylthio and the flanking isopropoxy group must be considered when selecting the nucleophile.

Caption: Electronic and steric influences on the aldehyde.

Classes of Nucleophilic Reagents and Protocols

A wide array of nucleophiles can be employed to target the aldehyde functionality. The choice of reagent dictates the final product and requires specific handling and reaction conditions.

Carbon Nucleophiles: C-C Bond Formation

Grignard reagents are powerful carbon nucleophiles that react irreversibly with aldehydes to form secondary alcohols upon acidic workup.[3][4] Due to their high reactivity, these reactions must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions and control exothermicity.

Protocol: Synthesis of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)(phenyl)methanol

-

Materials:

-

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, as a 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas.

-

Allow the flask to cool to room temperature. Add the benzaldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

-

Organolithium reagents are even more reactive and basic than their Grignard counterparts.[4] Extreme care and very low temperatures (e.g., -78 °C) are mandatory for their use to ensure selectivity and safety.[5]

Protocol: Synthesis of 1-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)pentan-1-ol

-

Materials:

-

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

n-Butyllithium (1.2 equiv, as a 1.6 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

All other materials as listed for the Grignard protocol.

-

-

Procedure:

-

Follow steps 1 and 2 of the Grignard protocol.

-

Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution (1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 1 hour. Monitor by TLC.

-

Quench, extract, and purify as described in the Grignard protocol (steps 6-9).

-

The Wittig reaction is a premier method for converting aldehydes into alkenes.[1] The reactivity is enhanced by electron-withdrawing groups on the benzaldehyde, making the target substrate an excellent candidate.[1][6] Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides often give Z-alkenes.

Protocol: Synthesis of 1-Fluoro-2-isopropoxy-4-styryl-3-(methylthio)benzene

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 equiv)

-

Potassium tert-butoxide (t-BuOK) or n-Butyllithium (1.1 equiv)

-

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

Anhydrous THF or Diethyl Ether

-

Deionized water

-

-

Procedure (In Situ Ylide Generation):

-

In a flame-dried, inert-atmosphere flask, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C and add t-BuOK (1.1 equiv) portion-wise. A deep orange or red color indicates the formation of the ylide.[1] Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve the benzaldehyde (1.0 equiv) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

Quench the reaction with water and extract with diethyl ether or ethyl acetate.

-

The main byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a concentrated solution with hexanes or by chromatography.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product via flash column chromatography to isolate the alkene isomers.

-

The Reformatsky reaction involves the addition of an organozinc enolate, generated from an α-halo ester and zinc metal, to an aldehyde to form a β-hydroxy ester.[7][8][9] It is less basic than Grignard or organolithium reagents, offering better tolerance for other functional groups.

Protocol: Synthesis of Ethyl 3-hydroxy-3-(3-fluoro-4-isopropoxy-2-(methylthio)phenyl)propanoate

-

Materials:

-

Activated Zinc dust (1.5 equiv)

-

Ethyl bromoacetate (1.2 equiv)

-

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

Anhydrous THF or Benzene

-

A small crystal of iodine (for activation)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Activate zinc dust in a flame-dried flask under an inert atmosphere by adding a crystal of iodine and gently heating until the purple vapor dissipates.

-

Add anhydrous THF, followed by the benzaldehyde (1.0 equiv).

-

Add a portion of the ethyl bromoacetate (approx. 10%) to the mixture. Gently heat to initiate the reaction.

-

Once the reaction begins (indicated by gentle reflux or color change), add the remaining ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.[10]

-

After the addition is complete, heat the mixture at reflux for an additional 1-2 hours until the aldehyde is consumed (TLC).

-

Cool the reaction to 0 °C and quench by adding 1 M HCl.

-

Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography.

-

The addition of cyanide (from sources like HCN, KCN, or TMSCN) to an aldehyde yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.[11][12] The reaction is reversible and typically base-catalyzed.

Protocol: Synthesis of 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-2-hydroxyacetonitrile

-

Materials:

-

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

-

Sodium cyanide (NaCN) (1.1 equiv)

-

Acetic Acid (1.1 equiv)

-

Water/Ethanol mixture

-

-

Procedure (adapted from US Patent 3,787,477A): [13]

-

Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve the benzaldehyde (1.0 equiv) in ethanol in a round-bottom flask and cool to 5-10 °C.

-

In a separate beaker, dissolve sodium cyanide (1.1 equiv) in water.

-

Slowly add the aqueous NaCN solution to the aldehyde solution while maintaining the temperature between 5-15 °C.

-

After the NaCN addition, slowly add acetic acid (1.1 equiv) dropwise.

-

Stir the mixture at this temperature for 2-3 hours.

-

Upon completion, carefully neutralize any excess acid and extract the product with ethyl acetate or diethyl ether.

-

Wash the organic layer with brine, dry, and concentrate carefully under reduced pressure.

-

The crude cyanohydrin can be purified by chromatography or used directly in subsequent steps.

-

Workflow and Data Summary

The general workflow for these reactions follows a consistent pattern, emphasizing anhydrous and inert techniques, controlled addition of the nucleophile, and careful workup and purification.

Caption: General experimental workflow for nucleophilic additions.

Table 1: Comparative Summary of Nucleophilic Reagents

| Reagent Class | Nucleophile Type | Product | Key Conditions | Pros | Cons |

| Grignard | Strong C-Nu | Secondary Alcohol | Anhydrous THF, 0 °C | Widely available, reliable | Moisture sensitive, strongly basic |

| Organolithium | Very Strong C-Nu | Secondary Alcohol | Anhydrous THF, -78 °C | Highly reactive | Pyrophoric, very moisture sensitive, requires very low temp. |

| Wittig | Phosphorus Ylide | Alkene | Anhydrous THF, 0 °C to RT | Forms C=C bond directly | Byproduct (Ph₃PO) removal can be difficult |

| Reformatsky | Zinc Enolate | β-Hydroxy Ester | Anhydrous THF, Reflux | Tolerates some functional groups | Requires activated zinc, higher temp. |

| Cyanide | Cyanide Ion | Cyanohydrin | Aqueous/Alcohol, ~10 °C | Forms versatile intermediate | EXTREMELY TOXIC , requires careful handling |

Safety and Handling

-

General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous/Inert Conditions: Reactions involving organometallic reagents (Grignard, Organolithium) are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

-

Pyrophoric Reagents: Organolithium reagents, particularly n-butyllithium and tert-butyllithium, are pyrophoric and can ignite spontaneously on contact with air. Handle them using proper syringe techniques under an inert atmosphere.[5]

-

Cyanide Compounds: Sodium cyanide and hydrogen cyanide are potent poisons. All operations involving cyanides must be performed in a dedicated, high-performance fume hood. Have a cyanide antidote kit available and ensure all lab personnel are aware of the procedures. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

References

-

Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

-

Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. University of Calgary. [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

-

Preparation of optically active cyanohydrins from 2-substituted benzaldehydes using a hydroxynitrile lyase from Pouteria sapota. Taylor & Francis Online. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

- US3787477A - Preparation of cyanohydrins.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. [Link]

-

Solved: Benzaldehyde cyanohydrin formation shown below may. Chegg. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

Chemistry Reformatsky Reaction. SATHEE. [Link]

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]

-

Reformatsky Reaction. Cambridge University Press. [Link]

-

Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. PubMed. [Link]

-

Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Center for Biotechnology Information. [Link]

-

Reformatsky Reaction. J&K Scientific LLC. [Link]

-

What is the solution for benzaldehyde + HCN? Quora. [Link]

-

The Wittig Reaction. YouTube. [Link]

-

Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. ACS Publications. [Link]

-

Reformatsky Reaction. YouTube. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]

-

Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

-

Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. Chemistry Stack Exchange. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]

- CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.

-

Grignard Reaction. University of Wisconsin-River Falls. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

-

Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

- CN102731352A - Preparation method of 4-methylthio benzaldehyde.

-

A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Royal Society of Chemistry. [Link]

-

4-(methyl thio) benzaldehyde. The Good Scents Company. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. jackwestin.com [jackwestin.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]

Functionalization of the isopropoxy group in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Application Note: Strategic Functionalization of the Isopropoxy Group in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Executive Summary & Chemical Strategy

The molecule 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (hereafter referred to as Compound 1 ) represents a highly functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals.[1]

The isopropoxy group in this context typically serves one of two roles:

-

Lipophilic Tuning: A permanent structural motif to modulate LogP and metabolic stability.[1]

-

Masked Phenol: A robust protecting group intended for late-stage removal to reveal a reactive hydroxyl handle.[1]

This guide addresses the latter: Functionalization via Dealkylation.

The Challenge: Directly modifying the isopropyl group (e.g., C-H activation) is chemically inefficient due to the competing reactivity of the aldehyde (oxidation/condensation prone) and the methylthio group (oxidation/catalyst poisoning). Therefore, the most strategic "functionalization" is the controlled cleavage of the isopropoxy ether to reveal the phenol, followed by re-functionalization (e.g., to a difluoromethyl ether or carbamate).

Critical Constraints:

-

Aldehyde Sensitivity: Strong Brønsted acids (HBr/HI) can cause polymerization or acetalization.[1]

-

Sulfide Sensitivity: The -SMe group is a soft nucleophile that can form irreversible complexes with hard Lewis acids or undergo alkylation by-products.[1]

-

Steric Crowding: The 4-position is flanked by a 3-Fluoro and a 5-H (or other substituents in analogs), making nucleophilic attack on the ether oxygen difficult.[1]

Reaction Pathways & Logic

We present two validated protocols for the conversion of Compound 1 to 3-Fluoro-4-hydroxy-2-(methylthio)benzaldehyde (Compound 2) .

Mechanism of Action

The transformation relies on Lewis Acid-mediated ether cleavage.[1][2] The Lewis Acid (LA) coordinates to the ether oxygen, weakening the

Diagram 1: Reaction Pathway & Reagent Selection

Caption: Mechanistic flow for the dealkylation of Compound 1. Note the dual coordination of Lewis Acids to both the ether and aldehyde oxygen atoms.

Experimental Protocols

Method A: Boron Trichloride ( ) Mediated Cleavage

Best for: Small scale (<5g), high-value intermediates, and rapid kinetics.

Rationale:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve Compound 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add

(1.0 M in DCM, 3.5 equiv ) dropwise over 20 minutes.-

Note: Excess reagent is required because

will coordinate to the aldehyde carbonyl and the sulfide lone pair before activating the ether.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C . Monitor by TLC (EtOAc/Hexane 3:7).[1]

-

Observation: The spot for Compound 1 (

) will disappear, replaced by a more polar spot (

-

-

Quench (Critical): Cool back to -20°C. Cautiously add MeOH (5 equiv) dropwise to destroy excess boranes (exothermic!). Then add saturated aqueous

.[1] -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Safety Warning:

Method B: Aluminum Chloride / Sodium Iodide ( )

Best for: Scale-up (>10g), safety-conscious environments, and aldehyde preservation.[1]

Rationale: This "Node-Miller" system generates transient

Protocol:

-

Setup: Dry 2-neck RBF with reflux condenser and N2 line.

-

Reagent Prep: Charge the flask with anhydrous Acetonitrile (MeCN) [0.3 M]. Add

(3.0 equiv) and NaI (3.0 equiv).[1]-

Observation: The mixture will turn slightly yellow/orange (formation of activated species). Stir for 10 mins at RT.[1]

-

-

Substrate Addition: Add Compound 1 (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Workup: Cool to RT. Quench by pouring into ice-cold dilute HCl (1N) and Sodium Thiosulfate (to remove any

). -

Extraction: Extract with Ethyl Acetate. The phenol product is often solid and can be recrystallized from Hexane/EtOAc.[1]

Application: Re-Functionalization (The "Payoff")

Once Compound 2 (Phenol) is isolated, it serves as a gateway to diverse analogs.[1] A common high-value transformation is the installation of a Difluoromethyl ether (

Protocol: Difluoromethylation